Methyl 3-(trimethylsilyl)-4-pentenoate
Overview
Description
Methyl 3-(trimethylsilyl)-4-pentenoate: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentenoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(trimethylsilyl)-4-pentenoate can be synthesized through several methods. One common approach involves the reaction of 3-pentenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester with high efficiency. Another method involves the use of trimethylsilyl trifluoromethanesulfonate as a silylating agent, which reacts with 3-pentenoic acid methyl ester to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale silylation reactions. These processes are optimized for high yield and purity, utilizing automated systems and continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trimethylsilyl)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(trimethylsilyl)-4-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism by which methyl 3-(trimethylsilyl)-4-pentenoate exerts its effects involves the reactivity of the trimethylsilyl group. This group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, revealing the reactive site for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-(trimethylsilyl)-2-pentenoate
- Methyl 3-(trimethylsilyl)-5-pentenoate
- Methyl 3-(trimethylsilyl)-4-butenoate
Uniqueness: Methyl 3-(trimethylsilyl)-4-pentenoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The position of the trimethylsilyl group and the pentenoate ester influences its chemical behavior, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-trimethylsilylpent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392005 | |
Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185411-12-5 | |
Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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